

Application Notes and Protocols for the Use of Bromonitromethane in Henry Reactions

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Compound of Interest

Compound Name: **Bromonitromethane**

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These application notes provide a comprehensive overview of the use of **bromonitromethane** as a versatile reagent in the Henry (nitroaldol) reaction. The following sections detail various catalytic systems, present quantitative data for a range of substrates, and provide detailed experimental protocols. These protocols and data are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the synthesis of valuable β -nitroalcohols and their derivatives.

Introduction

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. The resulting β -nitroalcohols are highly valuable synthetic intermediates that can be readily transformed into a variety of other functional groups, including β -aminoalcohols, α -nitroketones, and nitroalkenes.^{[1][2]}

Bromonitromethane has emerged as a particularly useful nitroalkane in this reaction, offering unique reactivity and the potential for the synthesis of α -bromo- β -hydroxynitro compounds, which are precursors to a range of complex molecules.

This document explores several catalytic systems that have been successfully employed for the Henry reaction with **bromonitromethane**, including sodium iodide (NaI), copper complexes, and samarium(II) iodide (SmI₂). Each system offers distinct advantages in terms of reactivity, stereoselectivity, and substrate scope.

Data Presentation

The following tables summarize the quantitative data for the Henry reaction of **bromonitromethane** with various aldehydes under different catalytic conditions.

Table 1: NaI-Catalyzed Henry Reaction of Bromonitromethane with Aldehydes

Entry	Aldehyde	Product	Yield (%)	Diastereomeric Ratio (dr)	Reference
1	Benzaldehyde	1-bromo-1-nitro-2-phenylethan-1-ol	85	-	
2	4-Chlorobenzaldehyde	1-bromo-2-(4-chlorophenyl)-1-nitroethan-1-ol	82	-	
3	4-Methoxybenzaldehyde	1-bromo-2-(4-methoxyphenyl)-1-nitroethan-1-ol	88	-	
4	2-Naphthaldehyde	1-bromo-1-nitro-2-(naphthalen-2-yl)ethan-1-ol	75	-	
5	Cinnamaldehyde	1-bromo-1-nitro-4-phenylbut-3-en-2-ol	78	-	
6	Hexanal	1-bromo-1-nitroheptan-2-ol	92	-	

Table 2: Copper-Catalyzed Asymmetric Henry Reaction of Bromonitromethane

Entry	Aldehyde	Chiral Ligand	Yield (%)	dr (syn:anti)	ee (%)	Reference
1	Benzaldehyde	Bis(oxazoline)	99	60:40	80 (syn)	[3]
2	4-Nitrobenzaldehyde	(S)-2-Aminomethylpyrrolidine derivative	98	-	77	[4]
3	2-Nitrobenzaldehyde	Thiophene-bis(β -amino alcohol)	>99	-	94.6	[5]
4	4-Chlorobenzaldehyde	C1-Symmetric Aminopinane	75	-	55-76	[6]
5	Pentanal	C1-Symmetric Aminopinane	97	-	67	[6]

Table 3: SmI2-Promoted Henry Reaction of Bromonitromethane with Aldehydes

Entry	Aldehyde	Product	Yield (%)	Diastereomeric Ratio (dr)	Reference
1	Benzaldehyde	1-nitro-2-phenylethan-1-ol	95	-	[7][8]
2	4-Chlorobenzaldehyde	2-(4-chlorophenyl)-1-nitroethan-1-ol	92	-	[7][8]
3	Cyclohexane carboxaldehyde	2-cyclohexyl-1-nitroethan-1-ol	85	-	[7][8]
4	N,N-Dibenzyl-L-alaninal	(2S,3S)-3-(dibenzylaminoo)-1-nitrobutan-2-ol	80	95:5	[7][8]

*Note: In the SmI₂-promoted reaction, reductive debromination of the initial adduct occurs in situ.

Experimental Protocols

Protocol 1: General Procedure for NaI-Catalyzed Henry Reaction of Bromonitromethane

This protocol describes a general method for the sodium iodide-catalyzed addition of **bromonitromethane** to aldehydes.

Materials:

- Aldehyde (1.0 mmol)
- **Bromonitromethane** (1.2 mmol)

- Sodium iodide (NaI) (0.1 mmol)
- Anhydrous tetrahydrofuran (THF) (5 mL)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware for anhydrous reactions

Procedure:

- To a stirred solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add sodium iodide (0.1 mmol).
- Add **bromonitromethane** (1.2 mmol) dropwise to the mixture at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 1-bromo-1-nitroalkan-2-ol.

Protocol 2: General Procedure for Copper-Catalyzed Asymmetric Henry Reaction

This protocol provides a general method for the enantioselective Henry reaction of **bromonitromethane** with aldehydes using a chiral copper catalyst.

Materials:

- Chiral ligand (e.g., chiral bis(oxazoline) or diamine ligand) (0.11 mmol)
- Copper(II) acetate monohydrate ($\text{Cu(OAc)}_2 \cdot \text{H}_2\text{O}$) (0.1 mmol)
- Aldehyde (1.0 mmol)
- **Bromonitromethane** (1.5 mmol)
- Anhydrous solvent (e.g., ethanol, THF, or dichloromethane) (5 mL)
- Base (e.g., diisopropylethylamine - DIPEA) (1.0 mmol, if required by the specific ligand)
- Standard glassware for anhydrous reactions under an inert atmosphere

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.11 mmol) and $\text{Cu(OAc)}_2 \cdot \text{H}_2\text{O}$ (0.1 mmol) in the anhydrous solvent (3 mL).
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the chiral copper complex.
- Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
- Add the aldehyde (1.0 mmol) to the catalyst solution.
- If required, add the base (1.0 mmol).
- Add **bromonitromethane** (1.5 mmol) dropwise to the reaction mixture.
- Stir the reaction at the specified temperature and monitor its progress by TLC.
- Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

- Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography.
- Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC or NMR analysis.

Protocol 3: General Procedure for SmI₂-Promoted Henry Reaction

This protocol describes the diastereoselective Henry reaction of **bromonitromethane** with a chiral aldehyde promoted by samarium(II) iodide, which also effects *in situ* debromination.

Materials:

- Chiral aldehyde (1.0 mmol)
- **Bromonitromethane** (1.5 mmol)
- Samarium(II) iodide (SmI₂) solution in THF (0.1 M, 30 mL, 3.0 mmol)
- Anhydrous tetrahydrofuran (THF) (10 mL)
- Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)
- Standard glassware for anhydrous reactions under an inert atmosphere

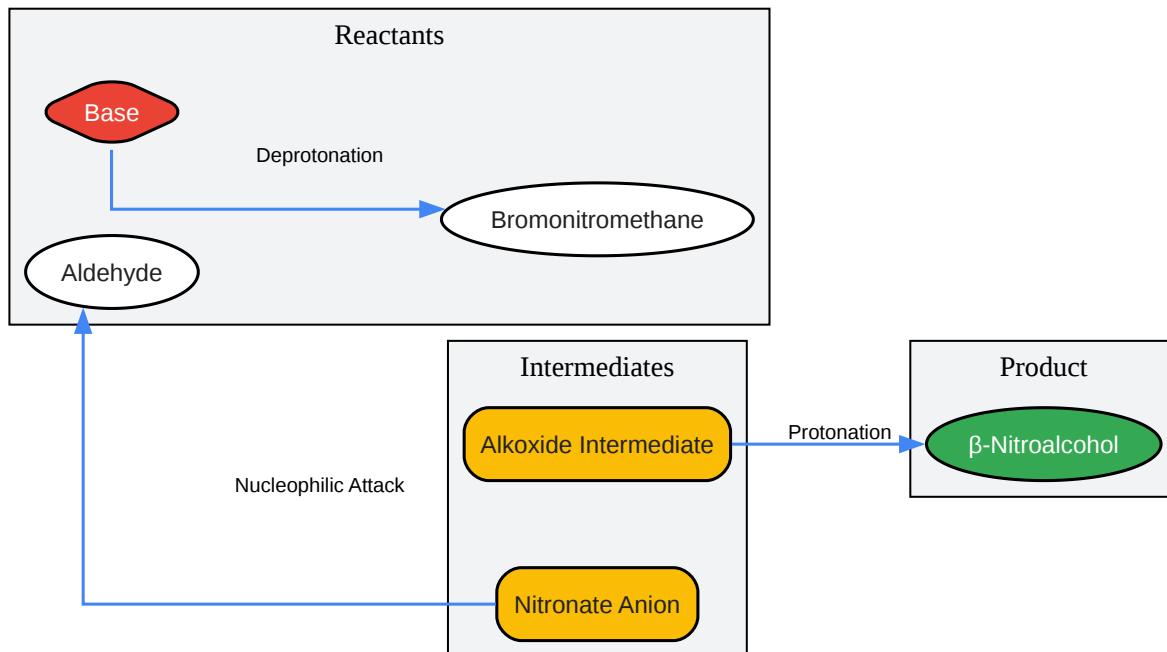
Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral aldehyde (1.0 mmol) and **bromonitromethane** (1.5 mmol) in anhydrous THF (10 mL).
- Cool the solution to -78 °C.

- Slowly add the SmI₂ solution in THF (3.0 mmol) to the reaction mixture via syringe or cannula until the characteristic dark blue color persists.
- Stir the reaction mixture at -78 °C and monitor by TLC.
- Upon completion, quench the reaction at -78 °C by the addition of a saturated aqueous solution of potassium sodium tartrate.
- Allow the mixture to warm to room temperature and stir until the aqueous layer becomes clear.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the corresponding β -nitroalcohol.

Visualizations

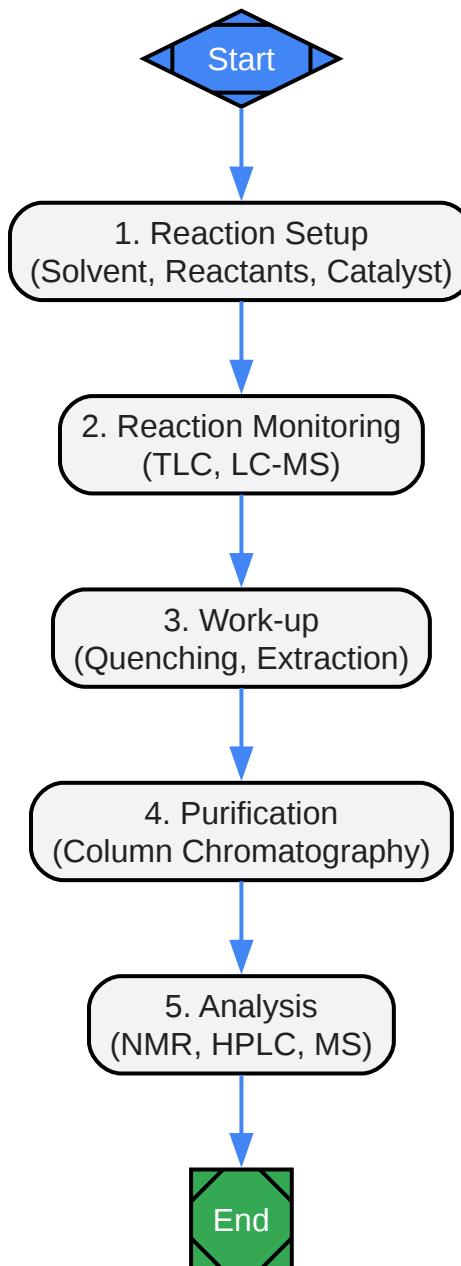
Diagram 1: General Mechanism of the Henry Reaction



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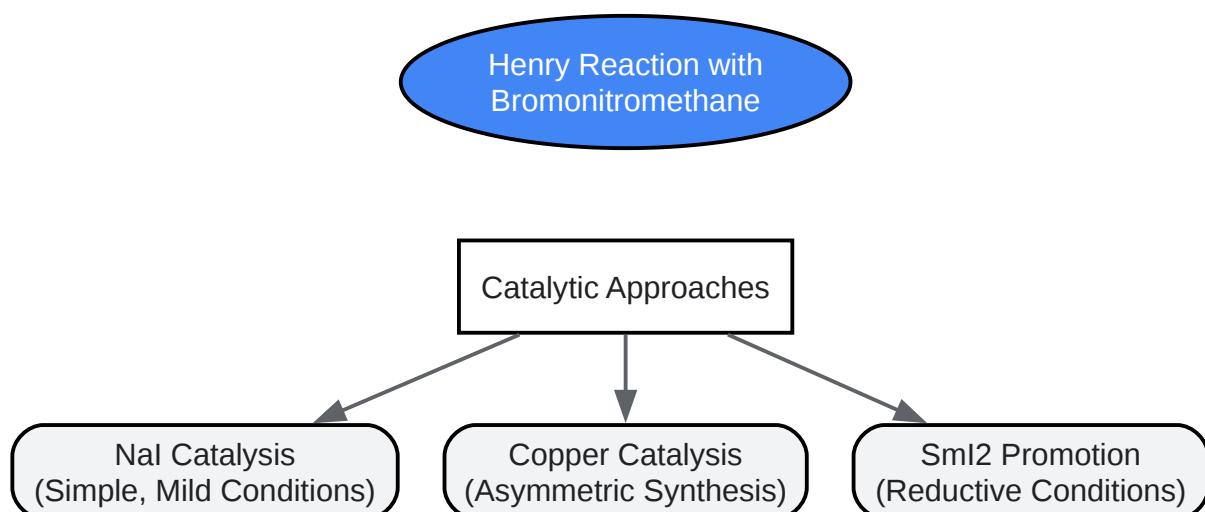
Caption: General mechanism of the base-catalyzed Henry reaction.

Diagram 2: Experimental Workflow for a Typical Henry Reaction

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Caption: A typical experimental workflow for a Henry reaction.

Diagram 3: Logical Relationship of Catalytic Systems



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Caption: Different catalytic approaches for the Henry reaction.

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